5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)16-6-4-5-7(16)8-9(10(17)18)14-15-13-8/h7H,4-6H2,1-3H3,(H,17,18)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDCLZHHOOVMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NNN=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine and triazole rings. The tert-butoxycarbonyl group is then introduced to protect the amine functionality during subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit antimicrobial properties. For instance, 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid has been evaluated for its efficacy against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, derivatives of triazoles demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A study found that triazole derivatives could inhibit tumor growth in specific cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .
Polymer Chemistry
This compound is utilized in the synthesis of functional polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research presented at the International Conference on Polymer Science highlighted how triazole-containing polymers exhibited improved resistance to thermal degradation compared to their non-triazole counterparts .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli | Significant reduction in bacterial growth observed |
| Anticancer Properties | Induces apoptosis in cancer cell lines | Modulates cell signaling pathways |
| Polymer Chemistry | Enhances thermal stability and mechanical properties | Improved resistance to thermal degradation |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized derivatives of this compound and tested them against various pathogens. Results showed that certain derivatives had a Minimum Inhibitory Concentration (MIC) as low as 16 µg/mL against resistant strains of bacteria .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on human cancer cell lines demonstrated that treatment with triazole derivatives led to a decrease in cell viability by over 50% within 48 hours. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, either by inhibiting or activating them. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with a different position of the pyrrolidine ring.
N-Boc-pyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring with a Boc protecting group but lacks the triazole ring.
(S)-2-[(tert-butoxy)carbonyl]amino-3-(1-trityl-1H-imidazol-4-yl)propanamido-2-methylpropanoic acid: Features a Boc protecting group and a pyrrolidine ring but with different substituents.
Uniqueness
The uniqueness of 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid lies in its combination of the pyrrolidine and triazole rings, along with the Boc protecting group.
Biological Activity
5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 302.32 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, demonstrating potential as an antimicrobial agent. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In vitro assays have shown that this compound inhibits cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition were found to be comparable to those of established anti-inflammatory drugs like ibuprofen .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| HeLa (Cervical) | 8.3 |
| A549 (Lung) | 12.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazole Ring : Essential for biological activity; modifications can enhance potency.
- Pyrrolidine Moiety : Influences lipophilicity and cellular uptake.
- Carboxylic Acid Group : Contributes to solubility and interaction with biological targets.
Case Studies
A notable study explored the synthesis and biological evaluation of several derivatives based on this compound. The derivatives were screened for their ability to inhibit tumor growth in xenograft models, with some showing significant reductions in tumor size compared to controls .
Q & A
Q. What are the standard synthetic routes for synthesizing 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), leveraging the reactivity of the triazole core. Key precursors include tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl-3-azidopyrrolidine-1-carboxylate) and alkyne-containing carboxylic acids. For example, a multi-step reaction involving palladium diacetate, tert-butyl XPhos, and cesium carbonate under inert conditions can yield intermediates like tert-butyl-3-(4-aryl-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate, followed by hydrolysis to release the carboxylic acid . Purification often involves column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization.
Q. How can the structure of this compound be confirmed post-synthesis?
Structural confirmation relies on a combination of spectroscopic techniques:
- 1H/13C NMR : Peaks for the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and triazole protons (δ ~7.5-8.5 ppm) are diagnostic. The carboxylic acid proton may appear as a broad peak unless derivatized .
- Mass spectrometry (HRMS) : Exact mass analysis confirms the molecular ion (e.g., [M+H]+ for C13H20N4O4).
- IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups provide additional validation .
Q. What are the recommended storage conditions to ensure compound stability?
The Boc-protected derivative is stable under inert atmospheres (N2/Ar) at -20°C. However, the free carboxylic acid form is hygroscopic and prone to decarboxylation under prolonged heat (>80°C) or acidic conditions. Storage in amber vials with desiccants (e.g., silica gel) is advised .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Reaction path searches using quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediates, guiding solvent selection and catalyst design. For instance, ICReDD’s approach combines DFT with experimental data to narrow down optimal conditions (e.g., solvent polarity, temperature) for CuAAC reactions, reducing trial-and-error experimentation . Machine learning models trained on reaction databases (e.g., Reaxys) can also predict regioselectivity in triazole formation .
Q. How to address low yields in the final hydrolysis step to release the carboxylic acid?
Low yields during Boc deprotection and acid formation may arise from incomplete hydrolysis or side reactions (e.g., tert-butyl group migration). Strategies include:
- Condition optimization : Use HCl (4M in dioxane) instead of TFA to minimize side reactions .
- Temperature control : Gradual heating (60–80°C) in aqueous/organic biphasic systems improves selectivity .
- Additives : Scavengers like triisopropylsilane (TIS) can quench reactive intermediates and stabilize the carboxylic acid .
Q. What methodologies resolve stereochemical challenges in pyrrolidine-functionalized triazoles?
The stereochemistry of the pyrrolidine ring (e.g., R/S configuration) significantly impacts biological activity. To control this:
- Chiral auxiliaries : Use enantiopure Boc-pyrrolidine precursors (e.g., (R)-1-Boc-2-phenethylpyrrolidine-2-carboxylic acid) synthesized via asymmetric hydrogenation .
- Chiral chromatography : Separate diastereomers using chiral stationary phases (e.g., Chiralpak IA) .
- Dynamic kinetic resolution : Employ catalysts like Ru-phosphine complexes to bias ring-closing reactions toward desired stereoisomers .
Q. How to analyze and mitigate byproduct formation during triazole synthesis?
Common byproducts include regioisomeric triazoles (1,4 vs. 1,5 substitution) and dimerized intermediates. Mitigation strategies:
- Reaction monitoring : Use in-situ NMR or LC-MS to track regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor 1,4-triazole formation, while non-polar solvents (e.g., toluene) may increase 1,5-product ratios .
- Catalyst tuning : Copper(I) iodide with tris(benzyltriazolylmethyl)amine ligands enhances regiocontrol in CuAAC .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders or solvents (e.g., DMF, dioxane).
- First aid : In case of skin contact, wash immediately with water and consult a physician. Show the SDS for reference (CAS-specific hazards are listed in SDS documents) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported melting points or spectral data?
Variations in melting points (e.g., 162–166°C vs. literature values) may stem from polymorphic forms or impurities. Cross-validate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
